tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride
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Overview
Description
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is a chemical compound that features a tert-butyl group, a hydroxypyrrolidine ring, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via selective hydroxylation of the pyrrolidine ring.
Carbamate Formation: The carbamate moiety is formed by reacting the hydroxylated pyrrolidine with tert-butyl chloroformate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biocatalysis: It is employed in biocatalytic processes due to its unique reactivity pattern.
Mechanism of Action
The mechanism of action of tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate
- tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate acetate
Uniqueness
tert-Butyl ((3R,4S)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free base or acetate counterparts. This makes it particularly useful in pharmaceutical formulations where solubility is a critical factor.
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFVSDFSFICTSZ-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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